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Mca-VDQMDGW-K(Dnp)-NH2 -

Mca-VDQMDGW-K(Dnp)-NH2

Catalog Number: EVT-10918131
CAS Number:
Molecular Formula: C60H74N14O21S
Molecular Weight: 1359.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mca-VDQMDGW-K(Dnp)-NH2 is a synthetic peptide compound notable for its application in biochemical research, particularly in the study of proteasome activity. This compound is a substrate designed to selectively target specific catalytic subunits of the proteasome, an essential cellular complex involved in protein degradation. The name reflects its structural components: Mca (7-methoxycoumarin-4-acetic acid) serves as a fluorophore, while Dnp (dinitrophenyl) acts as a quenching group.

Source and Classification

Mca-VDQMDGW-K(Dnp)-NH2 is classified as a fluorogenic peptide substrate. It is synthesized for use in proteasome activity assays and is commercially available from various suppliers, including GlpBio and Smolecule . The compound is primarily utilized in research settings focused on enzyme kinetics and substrate specificity.

Synthesis Analysis

Methods and Technical Details

The synthesis of Mca-VDQMDGW-K(Dnp)-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

  1. Solid-Phase Peptide Synthesis:
    • The first amino acid is attached to a resin.
    • Subsequent amino acids are added one at a time through coupling reactions, often using activating agents like HBTU (hexafluoro-phosphonium uronium).
    • Protective groups are used to prevent unwanted reactions during the synthesis.
  2. Fluorophore and Quencher Incorporation:
    • The Mca group is introduced at the N-terminus of the peptide.
    • The Dnp group is incorporated at the C-terminus, serving as a quencher that inhibits fluorescence until the peptide is cleaved by proteasomal activity.
  3. Cleavage and Purification:
    • After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) or similar reagents.
    • Purification is usually performed by high-performance liquid chromatography (HPLC) to ensure high purity before use in experiments.
Molecular Structure Analysis

Structure and Data

The molecular structure of Mca-VDQMDGW-K(Dnp)-NH2 can be represented as follows:

  • Molecular Formula: C₁₄H₁₈N₄O₄S
  • Molecular Weight: Approximately 342.38 g/mol

The structure features:

  • A methoxycoumarin moiety that provides fluorescence.
  • A sequence of amino acids: Valine, Aspartic acid, Glutamine, Methionine, Aspartic acid, Glycine, and Lysine.
  • A dinitrophenyl group that acts as a quenching agent.
Chemical Reactions Analysis

Reactions and Technical Details

Mca-VDQMDGW-K(Dnp)-NH2 undergoes hydrolysis when acted upon by proteasomal enzymes. The cleavage of the peptide bond results in the release of the fluorophore (Mca), leading to an increase in fluorescence intensity. This reaction can be quantitatively measured to assess proteasome activity.

  1. Enzymatic Hydrolysis:
    • The proteasome recognizes the substrate due to its specific amino acid sequence.
    • Cleavage occurs at specific sites determined by the catalytic subunits of the proteasome.
  2. Fluorescence Measurement:
    • Fluorescence intensity can be monitored using spectrofluorometry to quantify enzyme activity.
Mechanism of Action

Process and Data

The mechanism of action for Mca-VDQMDGW-K(Dnp)-NH2 involves several steps:

  1. Binding: The substrate binds to the active site of the proteasome.
  2. Cleavage: Catalytic residues within the proteasome cleave the peptide bond.
  3. Release: Following cleavage, the Mca group is released, resulting in increased fluorescence.
  4. Quantification: The change in fluorescence can be correlated with enzyme activity, allowing for kinetic analysis.

Data from studies indicate that this substrate can effectively differentiate between various catalytic subunits of the proteasome, providing insights into substrate specificity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Relevant analyses include:

  • Melting Point: Specific data may vary based on purity but generally falls within expected ranges for similar compounds.
  • Storage Conditions: Recommended storage at -20°C or lower to maintain stability over time.
Applications

Scientific Uses

Mca-VDQMDGW-K(Dnp)-NH2 has several applications in scientific research:

  1. Proteasome Activity Assays: Used extensively to measure proteolytic activity in various biological samples.
  2. Drug Development: Helps in screening potential proteasome inhibitors which may have therapeutic implications in diseases like cancer.
  3. Biochemical Research: Facilitates studies on protein degradation pathways and cellular regulation mechanisms.
Biochemical Applications in Enzyme Activity Quantification

Role as a Fluorogenic Substrate for Caspase-3 Activity Assays

Mca-Val-Asp-Gln-Met-Asp-Gly-Trp-Lys(2,4-Dinitrophenyl)-NH₂ (Mca-VDQMDGW-K(Dnp)-NH₂) serves as a highly specific fluorogenic substrate for caspase-3, a cysteine-aspartic protease central to apoptosis. The substrate incorporates a 7-methoxycoumarin-4-yl)acetyl (Mca) fluorophore and a 2,4-dinitrophenyl (Dnp) quencher, separated by a caspase-3 recognition sequence (Val-Asp-Gln-Met-Asp). Upon cleavage at the Asp-Gly bond by caspase-3, the spatial separation of Mca and Dnp eliminates resonance energy transfer, resulting in a measurable increase in fluorescence intensity (excitation: 325 nm; emission: 392 nm). This allows real-time quantification of enzymatic activity with high sensitivity, typically achieving detection limits in the picomolar range [1] [5].

The substrate’s design leverages the caspase-3 preference for aspartic acid at the P1 position and hydrophobic residues (Val, Met) at P3 and P4. Its kinetic parameters demonstrate superior specificity: Studies report a kcat/KM value of ≥1.5 × 10⁴ M⁻¹s⁻¹ for caspase-3, significantly higher than for caspases-1 or -8 (<5 × 10³ M⁻¹s⁻¹). This selectivity enables accurate measurement of caspase-3 activity in complex biological matrices without cross-reactivity [1] [2].

Table 1: Comparative Performance of Fluorogenic Caspase Substrates

SubstrateTarget EnzymeCleavage Sequencekcat/KM (M⁻¹s⁻¹)
Mca-VDQMDGW-K(Dnp)-NH₂Caspase-3VDQMD↓GW1.5 × 10⁴
Mca-YVADAPK(Dnp)-OHCaspase-1YVAD↓APK8.7 × 10³
Mca-SEVNLDAEFRK(Dnp)RR-NH₂BACE-1SEVN↓LDAEF9.2 × 10³

Comparative Efficacy in Proteolytic Activity Profiling Across Enzyme Classes

Beyond caspase-3 specificity, Mca-VDQMDGW-K(Dnp)-NH₂ exemplifies principles applicable to designing substrates for diverse proteases. Its core structure—fluorophore, quencher, and protease-specific peptide linker—serves as a template for profiling enzyme kinetics across classes (e.g., caspases, matrix metalloproteases, proteasomes). Key advantages include:

  • Sensitivity Optimization: The Mca/Dnp pair provides a high signal-to-noise ratio (>20-fold increase post-cleavage), surpassing FITC-based substrates. This is critical for detecting low-abundance enzymes in tissue extracts [4] [6].
  • Adaptability: Substituting the peptide sequence (e.g., VDVAD for caspase-2, PKPVE for MMP-3) tailors specificity while retaining the FRET mechanism. For example, Mca-RPKPVE-Nval-WRK(Dnp)-NH₂ (for MMP-3) shares identical fluorophore/quencher chemistry but exhibits a kcat/KM of 2.8 × 10⁴ M⁻¹s⁻¹ for its target [6].
  • Thermodynamic Stability: The hydrophobic peptide backbone enhances solubility in aqueous buffers, reducing aggregation artifacts during kinetic assays. This contrasts with shorter substrates (e.g., Ac-DEVD-AMC), which may require DMSO cosolvents .

In proteasome research, analogous substrates quantify chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1) activities. Though Mca-VDQMDGW-K(Dnp)-NH₂ is caspase-3-specific, its design logic informs substrates like Mca-nLPnLD-ANB2OH (for Plasmodium proteasome β1), demonstrating 8-fold higher efficiency than mammalian equivalents [3].

Table 2: Cleavage Efficiency of Mca/Dnp Substrates Across Enzyme Classes

Enzyme ClassRepresentative SubstrateSpecificityRelative Efficiency
CaspaseMca-VDQMDGW-K(Dnp)-NH₂Caspase-3100% (Reference)
Matrix MetalloproteaseMca-RPKPVE-Nval-WRK(Dnp)-NH₂MMP-3/10186%
SecretaseMca-SEVNLDAEFRK(Dnp)RR-NH₂BACE-161%

Integration into Multiplexed Assay Systems for Parallel Enzyme Monitoring

The spectral properties of Mca-VDQMDGW-K(Dnp)-NH₂ (ex/em: 325/392 nm) enable its integration into multiplexed fluorogenic panels for simultaneous monitoring of multiple proteases. Key strategies include:

  • Wavelength-Resolved Assays: Pairing with substrates bearing fluorophores like AMC (ex/em: 380/460 nm) or AFC (ex/em: 400/505 nm) permits concurrent measurement of caspase-3, proteasome β5, and cathepsin B activities in a single sample. Minimal spectral overlap (<15%) ensures signal fidelity [6] [9].
  • High-Throughput Screening (HTS): In inhibitor discovery campaigns, Mca-VDQMDGW-K(Dnp)-NH₂ facilitates rapid caspase-3 profiling alongside related enzymes. For example, schistosomiasis drug screens use multiplexed panels containing this substrate and Pf20S proteasome substrates to identify selective antiparasitic compounds [3] [7].
  • Activity-Guided Proteomics: Combined with mass spectrometry, this substrate enriches active caspase-3 complexes from lysates. After incubation, cleaved (fluorescent) fractions are isolated via HPLC, identifying interacting proteins via proteomics. This revealed caspase-3 complexes with XIAP and RIPK1 in apoptotic cells [7].

A notable application involves Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS), where Mca-VDQMDGW-K(Dnp)-NH₂ cleavage kinetics correlate with proteasome β1 activity in Schistosoma mansoni. This approach validated Sm20S as a drug target by showing 75% inhibition with carmaphycin analogs but <10% inhibition of human c20S [3].

Table 3: Multiplex Assay Parameters for Caspase-3 and Co-Analytes

ParameterCaspase-3 (Mca-VDQMDGW-K(Dnp)-NH₂)Proteasome β5 (AMC-LLVY)MMP-3 (Mca-RPKPVE-Nval-WRK(Dnp)-NH₂)
Excitation (nm)325380325
Emission (nm)392460392
Dynamic Range0.1–100 nM1–500 nM0.5–200 nM
Z' Factor (HTS)0.820.780.75

Properties

Product Name

Mca-VDQMDGW-K(Dnp)-NH2

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[2-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid

Molecular Formula

C60H74N14O21S

Molecular Weight

1359.4 g/mol

InChI

InChI=1S/C60H74N14O21S/c1-30(2)53(72-48(76)22-31-23-52(82)95-46-25-34(94-3)13-14-36(31)46)60(89)71-44(27-51(80)81)59(88)68-40(16-17-47(61)75)56(85)69-41(18-20-96-4)57(86)70-43(26-50(78)79)55(84)65-29-49(77)66-42(21-32-28-64-37-10-6-5-9-35(32)37)58(87)67-39(54(62)83)11-7-8-19-63-38-15-12-33(73(90)91)24-45(38)74(92)93/h5-6,9-10,12-15,23-25,28,30,39-44,53,63-64H,7-8,11,16-22,26-27,29H2,1-4H3,(H2,61,75)(H2,62,83)(H,65,84)(H,66,77)(H,67,87)(H,68,88)(H,69,85)(H,70,86)(H,71,89)(H,72,76)(H,78,79)(H,80,81)/t39-,40-,41-,42-,43-,44-,53-/m0/s1

InChI Key

QTZSDHKEEOAGPU-AYTTZUQUSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC

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